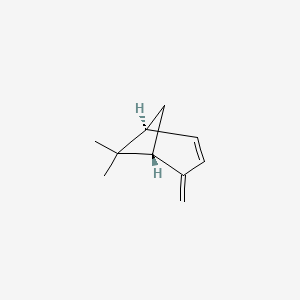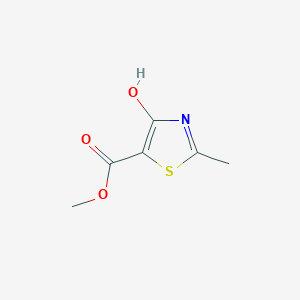
4-Benzyloxy Etoposide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy Etoposide is a derivative of Etoposide, a well-known chemotherapeutic agent used in the treatment of various cancers, including testicular cancer, lung cancer, lymphoma, leukemia, neuroblastoma, and ovarian cancer Etoposide itself is a semisynthetic derivative of podophyllotoxin, which is extracted from the roots of the mayapple plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzyloxy Etoposide is synthesized through a series of chemical reactions starting from EtoposideThis is typically achieved through the reaction of Etoposide with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyloxy Etoposide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed:
Oxidation: Benzylic alcohols, benzaldehydes.
Reduction: Benzyl derivatives.
Substitution: Benzyl halides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy Etoposide has a wide range of applications in scientific research:
Wirkmechanismus
4-Benzyloxy Etoposide exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, it induces breaks in the double-stranded DNA and prevents the repair process. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound primarily acts during the G2 and S phases of the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Etoposide: The parent compound, widely used in chemotherapy.
Podophyllotoxin: The natural precursor of Etoposide, known for its antimitotic properties.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness of 4-Benzyloxy Etoposide: this compound stands out due to the presence of the benzyloxy group, which enhances its chemical stability and potentially its biological activity. This modification allows for more versatile applications in research and development, particularly in the synthesis of novel compounds and the study of DNA-topoisomerase interactions .
Eigenschaften
Molekularformel |
C36H38O13 |
|---|---|
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,5-dimethoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22+,27-,28-,29+,30-,31+,32-,34-,36+/m1/s1 |
InChI-Schlüssel |
FLJDTVHCABVNFY-QWRYWREBSA-N |
Isomerische SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Kanonische SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



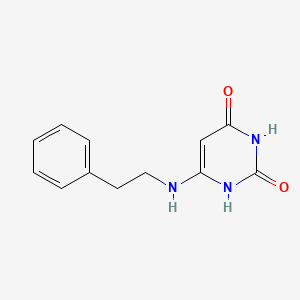
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
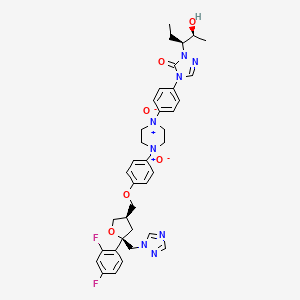
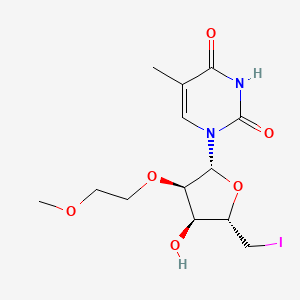
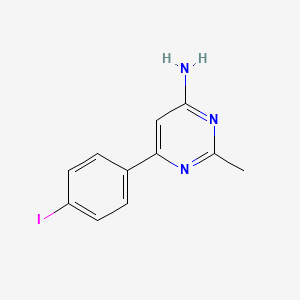

![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)

